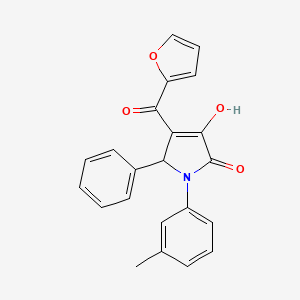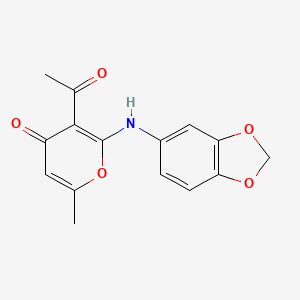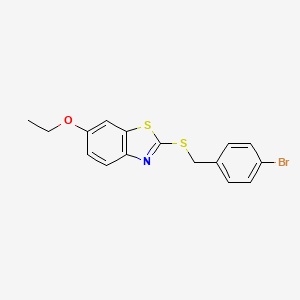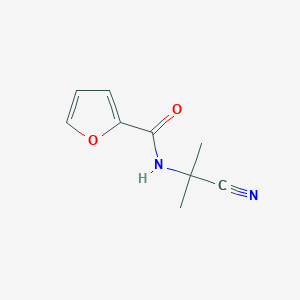
4-(2-furylcarbonyl)-3-hydroxy-1-(3-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-furylcarbonyl)-3-hydroxy-1-(3-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a pyrrol-2-one core with various substituents, including a furan ring, a hydroxy group, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-furylcarbonyl)-3-hydroxy-1-(3-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound.
Introduction of the Furylcarbonyl Group: This step often involves a Friedel-Crafts acylation reaction where the furan ring is introduced.
Hydroxylation: The hydroxy group can be introduced via selective oxidation reactions.
Phenyl Substitution: The phenyl groups are typically introduced through substitution reactions using phenyl halides and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols or hydrocarbons.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Catalysts like AlCl₃ (Aluminium chloride) for Friedel-Crafts reactions.
Condensation: Acid or base catalysts depending on the specific reaction.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Various substituted aromatic compounds.
Condensation: Larger, more complex organic molecules.
科学的研究の応用
Chemistry
In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
The compound or its derivatives could be investigated for potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
作用機序
The mechanism of action for any biological activity of this compound would depend on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would be specific to the biological system being studied.
類似化合物との比較
Similar Compounds
4-(2-furylcarbonyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one: Similar structure but lacks the 3-methylphenyl group.
3-hydroxy-1-(3-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: Similar structure but lacks the furylcarbonyl group.
Uniqueness
The presence of both the furylcarbonyl and 3-methylphenyl groups in 4-(2-furylcarbonyl)-3-hydroxy-1-(3-methylphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one makes it unique. These groups can significantly influence the compound’s reactivity and potential biological activity, offering distinct advantages in various applications compared to its analogs.
特性
分子式 |
C22H17NO4 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
3-(furan-2-carbonyl)-4-hydroxy-1-(3-methylphenyl)-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H17NO4/c1-14-7-5-10-16(13-14)23-19(15-8-3-2-4-9-15)18(21(25)22(23)26)20(24)17-11-6-12-27-17/h2-13,19,25H,1H3 |
InChIキー |
DCTKZDDAXOIRCS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B11508119.png)


![methyl [(4E)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B11508142.png)


![5-Chloro-3-(2-chloro-6-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11508161.png)

![1-{6-[(2-hydroxyethyl)amino]hexyl}-3,6-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11508167.png)
![1-benzyl-9a-[(Z)-2-(4-methoxyphenyl)ethenyl]-9,9-dimethyl-9,9a-dihydro-1H-imidazo[1,2-a]indol-2(3H)-one](/img/structure/B11508173.png)
![1-(2-Methylphenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B11508185.png)
![[4-(Benzo[1,3]dioxol-5-ylmethyl)piperazin-1-yl](4-chlorophenyl)methanone](/img/structure/B11508188.png)

![N-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-propoxyphenyl)ethanediamide](/img/structure/B11508206.png)
